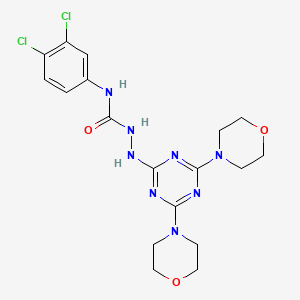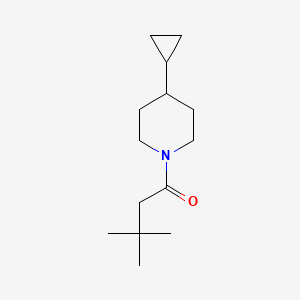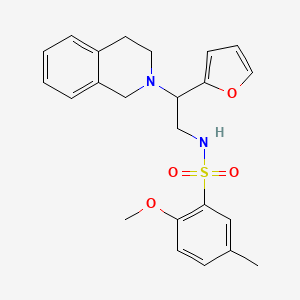
N-(3,4-dichlorophenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C18H22Cl2N8O3 and its molecular weight is 469.33. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacology
The compound’s interaction with biological systems makes it a valuable tool in pharmacological studies, particularly in understanding the mechanisms of drug action and the development of new therapeutic agents.
Each of these fields can benefit from the compound’s unique chemical structure and properties, leading to advancements in scientific knowledge and potential applications in various industries. The research into this compound is ongoing, and its full potential is yet to be realized. Information derived from search results .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various cellular targets
Mode of Action
It’s known that similar compounds may covalently bind to dna molecules, including those in tumor cells, thereby inhibiting dna replication . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds can interact with various tumor cellular targets , suggesting that this compound might affect pathways related to cell proliferation and survival.
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N8O3/c19-13-2-1-12(11-14(13)20)21-18(29)26-25-15-22-16(27-3-7-30-8-4-27)24-17(23-15)28-5-9-31-10-6-28/h1-2,11H,3-10H2,(H2,21,26,29)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYAROVDGIIDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NNC(=O)NC3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2959988.png)
![4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2959989.png)

![3-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959991.png)
![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/no-structure.png)
![N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959993.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone](/img/structure/B2959996.png)
![2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2959997.png)
![[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2960001.png)


![4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol](/img/structure/B2960008.png)
![(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2960009.png)
![N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2960011.png)